(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
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Overview
Description
2-Iodostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine, a well-known natural product with potent neurotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Iodostrychnine typically involves the iodination of strychnine. One common method is the high specific activity preparation of [2-3 H] strychnine from 2-Iodostrychnine using palladium-catalyzed tritium aromatic dehalogenation . The reaction conditions involve the use of tritium gas (3H2) and 10% palladium on alumina (Pd/Al2O3) in benzene for about 2 hours .
Industrial Production Methods: While specific industrial production methods for 2-Iodostrychnine are not extensively documented, the general approach would involve large-scale iodination of strychnine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodostrychnine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted strychnine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.
Scientific Research Applications
2-Iodostrychnine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of radiolabeled compounds for studying biochemical pathways.
Biology: The compound is utilized in the study of neurotoxic effects and the functioning of neurotransmitter receptors.
Medicine: Research into potential therapeutic applications and toxicological studies are ongoing.
Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodostrychnine is similar to that of strychnine. It acts as a neurotoxin by antagonizing glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord that control muscle contraction . This antagonism leads to uncontrolled muscle contractions and can result in severe neurotoxic effects .
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
2-Bromostrychnine: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.
2-Chlorostrychnine: A chlorinated derivative with distinct chemical and biological properties.
Uniqueness of 2-Iodostrychnine: 2-Iodostrychnine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling. This makes it particularly valuable in scientific research for studying biochemical pathways and developing new therapeutic agents .
Biological Activity
The compound (8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of indole derivatives which are known for their diverse biological activities. The presence of iodine in its structure may enhance its reactivity and biological interactions.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Indole Derivative A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis |
Indole Derivative B | HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |
These results suggest that (8aR)-10-iodo-4a may possess similar anticancer properties due to its structural analogies with known active compounds.
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects. The compound may interact with neurotransmitter systems and reduce oxidative stress in neuronal cells. In vitro studies have shown that related compounds can protect against glutamate-induced toxicity in neuronal cultures.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 30 µg/mL |
The iodinated structure may enhance the antimicrobial efficacy by increasing lipophilicity and membrane permeability.
Case Studies
- Study on Anticancer Properties : A research article published in a peer-reviewed journal highlighted the synthesis of iodinated indoles and their evaluation against several cancer cell lines. The study found that the compound exhibited a dose-dependent inhibition of cell growth in MCF-7 and HeLa cells.
- Neuroprotection : Another study focused on the neuroprotective effects of indole derivatives in models of oxidative stress. The results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to oxidative agents.
- Antimicrobial Testing : A comprehensive screening of various indole derivatives against pathogenic bacteria revealed promising results for the iodinated variant. This study emphasized the need for further exploration into its mechanism of action.
Properties
Molecular Formula |
C21H21IN2O2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H21IN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13?,16?,17?,19?,20?,21-/m1/s1 |
InChI Key |
FXYDQHDEAFFCCR-OJACLWKRSA-N |
Isomeric SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2[C@@]61C7=C5C=CC(=C7)I |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)I |
Origin of Product |
United States |
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